

Spectroscopic Analysis of 4-Ethoxybenzoic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	4-Ethoxybenzoic acid	
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This guide provides a comprehensive overview of the spectroscopic data for **4-Ethoxybenzoic acid**, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and liquid crystals. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Ethoxybenzoic acid** (C9H10O3, Molecular Weight: 166.17 g/mol).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum



Chemical Shift (δ)	Multiplicity	Integration	Assignment
12.5 (approx.)	Singlet (broad)	1H	-COOH
7.9 - 8.1	Doublet	2H	Ar-H ortho to -COOH
6.9 - 7.1	Doublet	2H	Ar-H ortho to - OCH2CH3
4.1	Quartet	2H	-OCH2CH3
1.4	Triplet	3H	-OCH2CH3

Data sourced from publicly available spectral databases. Specific shifts may vary slightly depending on the solvent and instrument.[2]

¹³C NMR Spectrum

Chemical Shift (δ) ppm	Assignment
167.8	-СООН
163.5	Ar-C para to -COOH
132.0	Ar-C ortho to -COOH
123.0	Ar-C ipso to -COOH
114.5	Ar-C ortho to -OCH2CH3
63.8	-OCH2CH3
14.7	-OCH2CH3

Data sourced from publicly available spectral databases. Specific shifts may vary slightly depending on the solvent and instrument.[3]

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
2980, 2940	Medium	C-H stretch (Aliphatic)
1680	Strong	C=O stretch (Carboxylic Acid)
1605, 1575, 1510	Strong to Medium	C=C stretch (Aromatic)
1250	Strong	C-O stretch (Ether and Acid)
1170	Strong	C-O stretch (Ether)

Data represents typical values and may vary based on the sampling method (e.g., KBr pellet, Nujol mull).[4]

Mass Spectrometry (MS)

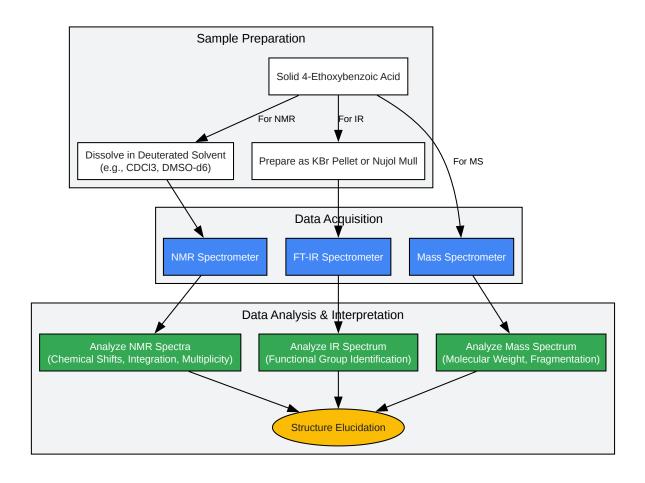
m/z	Relative Intensity	Assignment
166	High	[M] ⁺ (Molecular Ion)
138	High	[M - C2H4]+
121	Base Peak	[M - OC2H5]+
93	Medium	[M - COOH - C2H4]+
65	Medium	[C5H5] ⁺

Fragmentation pattern obtained via Electron Ionization (EI).[1][5]

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for obtaining and interpreting spectroscopic data for a solid organic compound like **4-Ethoxybenzoic acid**.





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Caption: General workflow for spectroscopic analysis of **4-Ethoxybenzoic acid**.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.



Materials:

- 4-Ethoxybenzoic acid (5-25 mg for ¹H, 20-100 mg for ¹³C)[6][7][8]
- Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))[9]
- NMR tube (5 mm diameter)
- Pipette
- · Vortex mixer

Procedure:

- Sample Preparation: Accurately weigh the 4-Ethoxybenzoic acid and transfer it to a clean, dry vial.[7]
- Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
- Use a vortex mixer to ensure the sample is completely dissolved. If necessary, gentle
 heating or sonication can be applied.
- Transfer the solution into a clean NMR tube using a pipette, ensuring no solid particles are transferred.[6]
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.[7]
 - Acquire the ¹H spectrum. Standard parameters include a 30-45 degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - For the ¹³C spectrum, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.[8]



- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9]
 - Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **4-Ethoxybenzoic acid**.

Method: KBr Pellet

Materials:

- 4-Ethoxybenzoic acid (1-2 mg)
- Potassium bromide (KBr), IR grade (approx. 200 mg)
- · Agate mortar and pestle
- · Pellet press

Procedure:

- · Sample Preparation:
 - Thoroughly grind the KBr in an agate mortar to a fine powder.
 - Add the **4-Ethoxybenzoic acid** to the mortar and mix with the KBr.
 - Grind the mixture until it is a homogeneous, fine powder.
- Pellet Formation:



- Transfer a portion of the mixture to the pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- · Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **4-Ethoxybenzoic** acid.

Method: Electron Ionization (EI)

Materials:

- 4-Ethoxybenzoic acid (a small, pure sample)
- Volatile solvent (e.g., methanol, dichloromethane) if using a direct insertion probe with a solution.

Procedure:

- Sample Introduction:
 - Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent and inject it into the instrument.



Ionization:

- The sample is vaporized in the ion source.
- A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules, causing the ejection of an electron to form a molecular ion ([M]+) and various fragment ions.[10]

Mass Analysis:

- The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).
- The analyzer separates the ions based on their mass-to-charge ratio (m/z).[11]
- Detection:
 - The separated ions are detected, and their abundance is recorded.
- Data Processing:
 - The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.[10] The most abundant ion is designated as the base peak with a relative intensity of 100%.[10]

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